molecular formula C18H10N2O4 B5166612 4-Nitro-2-quinolin-2-ylindene-1,3-dione

4-Nitro-2-quinolin-2-ylindene-1,3-dione

Cat. No.: B5166612
M. Wt: 318.3 g/mol
InChI Key: JSMBZXCMSBIKGP-UHFFFAOYSA-N
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Description

Contextualizing Indenone-Quinoline Scaffolds in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, form the largest class of organic compounds. Their prevalence in nature and their wide range of applications make them cornerstones of medicinal and materials chemistry. Within this vast domain, scaffolds that fuse multiple heterocyclic or carbocyclic systems are of particular importance as they offer a high degree of structural complexity and functional diversity.

The quinoline (B57606) ring system is a classic example of a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.netnih.gov This bicyclic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a key structural component in numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. nih.govnih.govmdpi.com Its ability to interact with various biological targets has made it a focal point for drug discovery and development for over a century. researchgate.net

Similarly, the indane-1,3-dione framework is a versatile building block in organic synthesis. acs.orgnih.gov Though a carbocyclic structure, its dicarbonyl nature imparts unique reactivity, making it a valuable precursor for synthesizing a wide array of derivatives, including those with anti-inflammatory and anticoagulant properties. nih.govacs.org The fusion of a quinoline moiety with an indene-1,3-dione creates a hybrid indenone-quinoline scaffold. This combination marries the established biological relevance of quinoline with the synthetic flexibility and electronic characteristics of the indenedione core, leading to molecules with novel chemical and physical properties.

Significance of the Nitro-Quinoline-Indenone Core in Organic Synthesis

The specific core of 4-Nitro-2-quinolin-2-ylindene-1,3-dione is distinguished by the strategic placement of a nitro (NO₂) group on the indenedione ring. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. Its inclusion significantly influences the electronic properties of the entire molecule.

This structural arrangement creates a pronounced "push-pull" system, where the electron-donating potential of the quinoline ring can be contrasted with the potent electron-withdrawing character of the nitro-substituted indene-1,3-dione portion. This electronic polarization makes the molecule a highly activated Michael acceptor, susceptible to nucleophilic attack. This reactivity is a powerful tool in organic synthesis, allowing for the construction of more complex molecular architectures. nih.gov

Furthermore, the nitro group itself can be a site for further chemical transformations. For instance, it can be reduced to an amino group, providing a chemical handle for introducing new functional groups and building entirely new molecular frameworks. nih.gov The double bond connecting the quinoline and indenedione moieties also offers a site for reactions like cycloadditions, which can be used to generate novel polycyclic systems. researchgate.net The inherent reactivity and synthetic potential of the nitro-quinoline-indenone core make it an important intermediate for creating libraries of diverse compounds for screening in drug discovery and materials science. acs.orgnih.gov

Historical Development of Research on Similar Scaffolds

The intellectual foundation for creating molecules like this compound rests on over a century of synthetic organic chemistry. The development of methods to construct the parent quinoline and indandione scaffolds was a critical prerequisite.

Historically, one of the most important methods for quinoline synthesis is the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an active methylene (B1212753) group. nih.gov This and other classical methods like the Gould-Jacobs reaction enabled chemists to access a wide variety of substituted quinolines. nih.gov The synthesis of indane-1,3-dione was also established through well-known reactions, most commonly the base-catalyzed condensation of dialkyl phthalates with compounds like ethyl acetate. nih.gov

The idea of combining these scaffolds emerged as chemists sought to create molecules with novel properties. Early research into 2-aryl-1,3-indandiones revealed their potential as anti-inflammatory agents and anticoagulants. nih.govacs.org The synthesis of 2-arylidenindane-1,3-diones, the direct precursors to the target scaffold, is typically achieved through a Knoevenagel condensation reaction between indane-1,3-dione and an appropriate aldehyde, in this case, a quinoline-2-carbaldehyde. acs.org Various catalysts and conditions, including green chemistry approaches using ionic liquids, have been developed to improve the efficiency of these condensations. acs.org The nitration of the indandione ring is a subsequent step, often accomplished using standard nitrating agents, to yield the final target structure.

Table 1: Key Synthetic Developments for Parent Scaffolds

Scaffold Historical Synthesis Method Description
Quinoline Friedländer Synthesis A condensation reaction between a 2-aminobenzaldehyde or 2-aminoketone and a compound containing a reactive α-methylene group (e.g., a ketone or ester). nih.gov
Quinoline Gould-Jacobs Reaction Involves the condensation of an aniline (B41778) derivative with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form a 4-hydroxyquinoline (B1666331) skeleton. nih.gov
Indane-1,3-dione Claisen Condensation Typically involves the base-catalyzed reaction of a dialkyl phthalate (B1215562) with an alkyl acetate. The resulting intermediate is then hydrolyzed and decarboxylated to yield indane-1,3-dione. nih.gov
2-Arylidenindane-1,3-dione Knoevenagel Condensation A reaction between indane-1,3-dione and an aromatic aldehyde (like quinoline-2-carbaldehyde) catalyzed by a base (e.g., piperidine) or an ionic liquid to form the exocyclic double bond. acs.org

Overview of Current Research Trajectories for this compound

While specific research focused exclusively on this compound is not extensively documented in dedicated publications, the current research trajectories can be inferred from studies on structurally analogous compounds. The research on molecules containing the quinoline, indandione, or nitro functional groups points toward several promising areas of investigation.

Medicinal Chemistry: A primary focus would be the exploration of its biological activity. Quinoline derivatives are widely investigated as anticancer, antibacterial, and antiviral agents. nih.govmdpi.com Specifically, nitro-substituted quinolines have shown potential in various therapeutic areas. nih.govresearchgate.net For example, certain 3-nitroquinolin-2(1H)-one derivatives have been used to synthesize pyrrolo[3,4-c]quinolines which exhibit antibacterial activity. researchgate.net Furthermore, various quinolin-2(1H)-one derivatives have been synthesized and tested for their antiproliferative actions against cancer cell lines. mdpi.com Therefore, a key research trajectory for this compound would be its synthesis and screening against a panel of cancer cells and microbial strains.

Materials Science: The strong intramolecular charge-transfer characteristics, resulting from the electron-donating quinoline and electron-withdrawing nitro-indenedione moieties, suggest potential applications in materials science. Such "push-pull" chromophores are often investigated as organic dyes and nonlinear optical (NLO) materials. Research on related indandione-based dyes has demonstrated their utility. nih.gov Consequently, studies into the photophysical properties of this compound, including its absorption and emission spectra, would be a logical research direction.

Catalysis and Synthesis: The compound could also serve as a key intermediate in the synthesis of more complex heterocyclic systems. The reactive sites on the molecule could be exploited in domino or multicomponent reactions to rapidly build molecular complexity, a strategy of high interest in modern organic synthesis. mdpi.com

Table 2: Potential Research Applications Based on Analogous Structures

Research Area Application Rationale based on Analogous Scaffolds Citation
Medicinal Chemistry Anticancer Agents Quinolinone scaffolds are investigated as inhibitors of various kinases and show antiproliferative activity against cancer cell lines. mdpi.commdpi.com
Medicinal Chemistry Antibacterial Agents Pyrrolo[3,4-c]quinolines, synthesized from 3-nitro-2(1H)-quinolone precursors, have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.net
Materials Science Organic Dyes Indandione derivatives condensed with aldehydes can form fully conjugated molecules that function as "push-pull" dyes. nih.gov
Organic Synthesis Complex Heterocycle Synthesis The reactive double bond and functional groups can be used in cycloaddition or domino reactions to build novel polycyclic frameworks. researchgate.netmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-2-quinolin-2-ylindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O4/c21-17-11-5-3-7-14(20(23)24)15(11)18(22)16(17)13-9-8-10-4-1-2-6-12(10)19-13/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMBZXCMSBIKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 4 Nitro 2 Quinolin 2 Ylindene 1,3 Dione

Retrosynthetic Analysis of the 4-Nitro-2-quinolin-2-ylindene-1,3-dione Architecture

A logical retrosynthetic analysis of this compound begins with the disconnection of the exocyclic double bond that links the quinoline (B57606) and indene-1,3-dione moieties. This disconnection points to a condensation reaction between a quinoline-2-carboxaldehyde derivative and a 4-nitro-1,3-indandione as the final key step.

Further deconstruction of the quinoline-2-carboxaldehyde precursor can be envisioned through established quinoline syntheses. A common strategy involves the cyclization of an appropriately substituted aniline (B41778) derivative. nih.gov For a 2-substituted quinoline, this could involve the reaction of a 2-aminobenzaldehyde (B1207257) with a compound containing an active methylene (B1212753) group.

Established Synthetic Routes for this compound

Based on the retrosynthetic analysis, several established synthetic methodologies for constructing quinoline and indanedione frameworks can be adapted to assemble the target molecule.

Multi-Step Synthesis from Precursors

A plausible multi-step synthesis would involve the separate preparation of the two key heterocyclic precursors, followed by their condensation.

One potential route to a necessary quinoline precursor, 2-formylquinoline, can start from 2-nitrobenzaldehyde. This involves a reduction of the nitro group to an amine, for instance using iron powder, to yield 2-aminobenzaldehyde. researchgate.net This intermediate can then undergo a cyclization reaction. For example, a Friedländer annulation with a suitable carbonyl compound could yield the quinoline ring.

The synthesis of 4-nitro-1,3-indandione is typically achieved from 3-nitrophthalic acid. The process can involve the conversion of the diacid to its anhydride (B1165640), followed by a reaction sequence that forms the five-membered ring.

The final step would be a Knoevenagel-type condensation of the 2-formylquinoline and 4-nitro-1,3-indandione, likely catalyzed by a base such as piperidine (B6355638) or an acid, to form the exocyclic double bond and yield the final product.

StepReactantsReagents/ConditionsProductReference (Analogous Reactions)
12-NitrobenzaldehydeFe, acid2-Aminobenzaldehyde researchgate.net
22-Aminobenzaldehyde, AcetaldehydeBase (e.g., NaOH)Quinaldine (2-methylquinoline)Friedländer Synthesis Principles
3QuinaldineSeO₂2-FormylquinolineOxidation of methylquinolines
43-Nitrophthalic acidAcetic anhydride, heat3-Nitrophthalic anhydrideStandard anhydride formation
53-Nitrophthalic anhydride, Ethyl acetate, Sodium ethoxide1. Condensation 2. Acid workupEthyl 2-carboxy-3-nitrobenzoylacetateDieckmann-type condensation principles
6Ethyl 2-carboxy-3-nitrobenzoylacetateAcid, heat4-Nitro-1,3-indandioneDecarboxylative cyclization
72-Formylquinoline, 4-Nitro-1,3-indandionePiperidine, ethanol, refluxThis compoundKnoevenagel condensation principles

One-Pot and Cascade Reaction Approaches

Modern synthetic chemistry increasingly favors one-pot and cascade reactions due to their efficiency and reduced waste. nih.gov A potential one-pot synthesis for a related quinolin-4(1H)-one structure involves a sequential Michael addition-elimination followed by a palladium-catalyzed intramolecular N-arylation. organic-chemistry.org While not directly applicable to the target's specific substitution pattern, this highlights the potential for tandem reactions in quinoline synthesis.

A cascade reaction for the synthesis of functionalized indolin-2-ones has been reported using isatins and nitro-substituted enamines. rsc.org This suggests that a cascade approach initiated by a nitro-containing precursor could be a viable strategy for constructing complex heterocyclic systems. An envisioned cascade for this compound might involve a multi-component reaction where the precursors for both the quinoline and indenedione rings are combined and react in a sequential manner without the isolation of intermediates.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com These principles can be applied to the synthesis of this compound through various strategies.

Solvent-Free Reactions

Solvent-free reactions offer significant environmental benefits by eliminating solvent waste. The synthesis of 2,4-disubstituted quinolines has been achieved under solvent-free conditions using heterogeneous catalysts like Hβ zeolite. rsc.org Another approach for synthesizing 2,4-diaryl substituted quinolines utilizes a solvent-free, three-component one-pot procedure catalyzed by FeCl₃. ynu.edu.cn These methods suggest that the cyclization step to form the quinoline core of the target molecule could potentially be performed without a solvent, likely at elevated temperatures.

Reaction TypeCatalystConditionsProduct TypeReference
CyclizationHβ zeoliteSolvent-free, heat2,4-disubstituted quinolines rsc.org
[4+2] CycloadditionFeCl₃Solvent-free2,4-diaryl substituted quinolines ynu.edu.cn

Catalyst-Free or Organocatalytic Methods

Moving away from potentially toxic and expensive metal catalysts is a key goal of green chemistry. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool. The asymmetric synthesis of 3,4-dihydroquinolin-2-ones has been accomplished using a bifunctional squaramide-based organocatalyst in a [4+2]-cyclization. scilit.com Chiral phosphoric acids have also been used for the enantioselective synthesis of indole-based heterocycles. mdpi.comrsc.org

For the synthesis of this compound, an organocatalyst could potentially be employed in the key condensation step to afford the final product, possibly with stereocontrol if a chiral center were present. Furthermore, some quinoline syntheses can be performed under catalyst-free conditions, often by using water as a green solvent and relying on the inherent reactivity of the starting materials at elevated temperatures. researchgate.net The synthesis of Warfarin, which contains a coumarin (B35378) core structurally related to the indenedione part, has been achieved in pure water using quinoline-derived organocatalysts, demonstrating the feasibility of aqueous, organocatalytic methods for related heterocyclic systems. rsc.org

Advanced Synthetic Innovations for this compound

The synthesis of specialized compounds such as this compound benefits significantly from modern techniques that offer improvements in efficiency, yield, and safety. While direct literature on this specific molecule is sparse, principles from the synthesis of related quinoline and indandione derivatives can be extrapolated to envision advanced production pathways.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, this technique provides rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. nih.gov

In the context of related heterocyclic systems, microwave assistance has proven highly effective. For instance, a novel and efficient two-phase microwave-assisted cascade reaction has been developed for the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones. researchgate.net This methodology highlights the potential of microwave irradiation to facilitate complex multi-component reactions under mild conditions, offering operational simplicity and high yields. researchgate.netresearchgate.net Similarly, various quinoline derivatives have been successfully synthesized using microwave-assisted protocols, demonstrating the broad applicability of this technology in quinoline chemistry. nih.gov

A plausible microwave-assisted route to this compound would involve the condensation of 4-nitroindane-1,3-dione with a suitable quinoline precursor. The use of microwave energy could potentially overcome activation barriers, reduce the formation of side products, and shorten the synthesis time significantly.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Related Heterocyclic Compound

ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time 48 hours5 hours nih.gov
Temperature Room Temperature (no product)70 °C nih.gov
Yield Not Applicable90% nih.gov
Solvent EthanolEthanol nih.gov

This interactive table showcases the typical advantages of employing microwave technology in heterocyclic synthesis.

Photochemical Synthetic Pathways

Photochemistry offers unique synthetic routes that are often inaccessible through thermal methods. Photochemically driven reactions, initiated by the absorption of light, can be used to form or break specific bonds with high precision. Reviews on the synthesis of quinolin-4-ones have noted the utility of photochemically driven methods, suggesting the relevance of this approach within the broader class of quinoline-based compounds. nih.gov

For this compound, a key application of photochemistry could be in controlling the stereochemistry of the exocyclic double bond (the "ylidene" moiety). E/Z isomerization is a common photochemical process. If a synthesis yields a mixture of E and Z isomers, photochemical irradiation at a specific wavelength could potentially be used to enrich the desired isomer. While specific studies on this molecule are not documented, the principle remains a viable strategy for stereochemical control in related systems.

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing. In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, such as nitration. europa.eu

The synthesis of this compound involves a nitrated building block. The preparation of this precursor, likely 4-nitroindane-1,3-dione, via the nitration of indane-1,3-dione is a hazardous exothermic process. Performing this nitration in a flow reactor would significantly enhance safety by enabling rapid heat dissipation and minimizing the volume of hazardous material present at any given time. europa.eu Furthermore, the subsequent condensation to form the final product could also be adapted to a flow process, potentially improving yield, reproducibility, and scalability.

Table 2: Potential Benefits of Flow Chemistry for the Synthesis of this compound

FeatureBenefit in SynthesisReference
Enhanced Heat Transfer Improved safety and control during the exothermic nitration step. europa.eu
Precise Control Superior control over reaction time, temperature, and stoichiometry, leading to higher purity. europa.eu
Scalability Easier to scale up production by running the system for longer periods, avoiding batch-to-batch variability. europa.eu
Safety Small reactor volumes minimize the risk associated with hazardous intermediates and reactions. europa.eu

This table summarizes the advantages of applying flow chemistry to the synthesis of energetic and complex organic molecules.

Regioselectivity and Stereoselectivity Considerations in this compound Synthesis

Controlling selectivity is paramount in modern organic synthesis to ensure the formation of the correct isomer. For this compound, both regioselectivity and stereoselectivity are critical considerations.

Regioselectivity in this context primarily refers to the position of the nitro group on the indane-1,3-dione ring. The name explicitly defines the compound as the 4-nitro isomer. Therefore, synthetic strategies must be designed to ensure this specific substitution pattern. This is typically achieved by using a pre-functionalized starting material, such as 4-nitroindane-1,3-dione, where the regiochemistry is already established. The choice of base and reaction conditions in related quinolinone syntheses has been shown to affect the regioselectivity of cyclization, underscoring the importance of carefully controlled conditions. nih.gov

Stereoselectivity relates to the spatial arrangement of atoms, which for this molecule, concerns the geometry of the exocyclic carbon-carbon double bond. This bond can exist as two different stereoisomers, E and Z.

The formation of one isomer over the other can be influenced by several factors:

Steric Hindrance: The steric bulk of the quinoline ring relative to the carbonyl groups of the indandione moiety can create a thermodynamic preference for the less crowded isomer.

Reaction Conditions: Temperature and solvent polarity can influence the transition state energies, potentially favoring one stereochemical outcome. In related cycloaddition reactions, it has been noted that selectivity can be dependent on the reaction conditions. nih.gov

Catalysis: The use of a catalyst could provide a lower energy pathway to a specific isomer.

The determination of the resulting stereochemistry is typically accomplished through advanced spectroscopic methods, particularly 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, which can elucidate the spatial relationships between different parts of the molecule. researchgate.netarabjchem.org Studies on related complex heterocyclic systems have demonstrated that reactions can be highly stereospecific, often yielding a single product isomer. arabjchem.org

Derivatization and Structural Modification of 4 Nitro 2 Quinolin 2 Ylindene 1,3 Dione

Strategies for Functionalization at the Quinoline (B57606) Moiety

The quinoline ring system within the target molecule is a key site for introducing structural diversity. The presence of the bulky and electron-withdrawing 2-(4-nitro-1,3-dione-2-ylidene)indenyl substituent significantly influences the reactivity of the quinoline core.

The electronic nature of the indenone-1,3-dione substituent, coupled with the nitro group, deactivates the quinoline ring towards electrophilic substitution. Conversely, this electron deficiency makes the quinoline moiety susceptible to nucleophilic attack. The regioselectivity of such reactions is dictated by the positions activated by the substituent. For instance, C-H functionalization reactions, often proceeding through transition metal catalysis, can be directed to specific positions based on the electronic landscape of the quinoline ring. nih.gov The substitution pattern and the electronic effects induced by substituents can play a significant role in determining the outcome of these reactions. nih.gov

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of halogenated quinolines. nih.gov To employ this strategy for 4-Nitro-2-quinolin-2-ylindene-1,3-dione, a halogenated precursor of the quinoline moiety would be required. Reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination, and Heck coupling can be utilized to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net

The choice of palladium catalyst and ligands is crucial for the success of these transformations, as it can influence reaction efficiency and regioselectivity. nih.govacs.org For instance, in dihalogenated quinolines, the selection of the ligand can determine which halide is preferentially substituted. nih.gov The presence of the electron-withdrawing indenone substituent would likely influence the oxidative addition step in the catalytic cycle.

Below is a table illustrating potential palladium-catalyzed cross-coupling reactions on a hypothetical bromo-substituted precursor of the target molecule.

Coupling ReactionReagentPotential ProductCatalyst System (Example)
Suzuki-MiyauraArylboronic acidAryl-substituted derivativePd(PPh₃)₄, Na₂CO₃
SonogashiraTerminal alkyneAlkynyl-substituted derivativePdCl₂(PPh₃)₂, CuI, Et₃N
Buchwald-HartwigAmineAmino-substituted derivativePd₂(dba)₃, BINAP, NaOtBu
HeckAlkeneAlkenyl-substituted derivativePd(OAc)₂, PPh₃, Et₃N

Functionalization at the Indenone Core of this compound

The indenone core offers additional opportunities for structural modification, both at the aromatic ring and the carbonyl groups.

While the indenone ring is generally deactivated towards electrophilic aromatic substitution due to the presence of the two electron-withdrawing carbonyl groups, reactions can still be achieved under forcing conditions. nih.gov The directing effect of the existing substituents, including the quinolin-2-ylidene and the nitro group, will determine the position of substitution. It is noted that electrophilic aromatic substitution is not typically carried out on the parent indane-1,3-dione, with post-functionalization of derivatives being the more common approach. nih.gov For instance, nitration of the indenone ring would likely occur at positions meta to the carbonyl groups.

The two carbonyl groups of the 1,3-indandione moiety are reactive sites for various chemical transformations. They can undergo reactions typical of ketones, such as condensation with active methylene (B1212753) compounds. The exocyclic double bond in the 2-ylidene linkage imparts properties of a Michael acceptor to the system, making it susceptible to nucleophilic addition. acs.org

Reactions at the carbonyl groups can lead to a variety of derivatives, as exemplified in the following table.

Reaction TypeReagentPotential Product Structure
Knoevenagel CondensationMalononitrileDicyanomethylene derivative
ThionationLawesson's ReagentThioketone derivative
Reductive AminationAmine, reducing agentAmino derivative

Introduction and Modification of the Nitro Group

The nitro group itself is a versatile functional handle that can be introduced or modified to create a range of derivatives. The introduction of the nitro group at the 4-position of the indenone ring is typically achieved through nitration of the corresponding precursor. nih.gov

The primary modification of the nitro group is its reduction to an amino group. This transformation dramatically alters the electronic properties of the molecule, converting a strongly electron-withdrawing group into an electron-donating one. masterorganicchemistry.com The resulting amino group can then serve as a key intermediate for a plethora of further functionalizations, including diazotization followed by Sandmeyer reactions, acylation, and alkylation.

The selective reduction of the nitro group in the presence of other reducible functionalities, such as the carbonyl groups and the quinoline ring, is a critical consideration. Several reagents are known to effect this selective transformation. commonorganicchemistry.comorganic-chemistry.org

Reducing AgentConditionsNotes
SnCl₂·2H₂OEthanol, heatA classic and effective method for selective nitro group reduction. stackexchange.com
Fe / NH₄ClEthanol/Water, refluxA mild and environmentally benign method.
NaBH₄-FeCl₂MethanolA system for the selective reduction of nitroarenes in the presence of esters. thieme-connect.com
Catalytic Hydrogenation (e.g., H₂/Pd-C)VariesCan also reduce other functional groups, so conditions must be carefully controlled. commonorganicchemistry.com

The successful derivatization of this compound at its various reactive sites opens up avenues for the synthesis of a diverse library of new compounds with potentially interesting chemical and physical properties.

Rational Design of this compound Derivatives for Enhanced Specificity

The rational design of derivatives of a parent compound is a cornerstone of modern medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. This process typically involves computational modeling and a deep understanding of the target receptor or enzyme's structure. For a molecule like this compound, a rational design strategy would theoretically focus on several key structural features.

Hypothetical Design Strategies:

Modification of the Nitro Group: The nitro group at the 4-position of the quinoline ring is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. A rational design approach could involve:

Positional Isomers: Shifting the nitro group to other positions on the quinoline or indandione rings to modulate electronic effects and steric interactions with a biological target.

Reduction to an Amino Group: Conversion of the nitro group to an amino group would introduce a basic center, drastically altering the compound's polarity and potential for hydrogen bonding. This new amino group could then be further functionalized.

Replacement with other Electron-Withdrawing or -Donating Groups: Substituting the nitro group with halogens, cyano, or methoxy groups would allow for a systematic exploration of the structure-activity relationship (SAR).

Substitution on the Quinoline Ring: The quinoline moiety offers several positions for substitution. Introducing small alkyl, aryl, or heterocyclic groups could enhance binding affinity and specificity through additional hydrophobic or van der Waals interactions with a target.

Alterations to the 1,3-Indandione Moiety: The dicarbonyl functionality of the 1,3-indandione part is a key feature. Modifications here could include the introduction of substituents on the benzene (B151609) ring of the indandione to improve target engagement.

However, without experimental data on the biological activity and target interactions of the parent compound, these design strategies remain purely theoretical. The successful rational design of derivatives is contingent on having a clear biological objective and, ideally, a crystal structure of the target protein.

Combinatorial Chemistry Approaches for this compound Libraries

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of related compounds for high-throughput screening. This technique involves the systematic and repetitive covalent linking of various "building blocks" to a central scaffold.

For the synthesis of a library based on this compound, a plausible combinatorial approach would involve the condensation of a library of substituted quinoline precursors with a library of substituted 1,3-indandiones.

A potential combinatorial synthesis strategy could be designed as follows:

StepDescriptionReactants (Examples)
1 Synthesis of Quinoline Precursors A library of substituted 2-methylquinolines with variations at positions 4, 5, 6, 7, and 8 of the quinoline ring.
2 Synthesis of 1,3-Indandione Precursors A library of substituted 1,3-indandiones with variations on the benzene ring.
3 Condensation Reaction Parallel condensation of the quinoline precursors with the 1,3-indandione precursors to generate the final library of this compound derivatives.

This approach would allow for the systematic exploration of the chemical space around the core scaffold. However, the feasibility of such a library synthesis depends on the development of a robust and high-yielding condensation reaction that is amenable to automation and parallel synthesis techniques. Currently, there are no published studies detailing the application of combinatorial chemistry to specifically synthesize a library of this compound derivatives.

Theoretical and Computational Investigations of 4 Nitro 2 Quinolin 2 Ylindene 1,3 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-Nitro-2-quinolin-2-ylindene-1,3-dione. These methods provide insights into the electron distribution, molecular orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. rsc.orguobaghdad.edu.iq DFT calculations, often employing functionals like B3LYP in conjunction with a suitable basis set such as 6-311+G(2d,p), would be utilized to optimize the geometry of this compound and to calculate its electronic properties. uobaghdad.edu.iq

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. uobaghdad.edu.iqresearchgate.net A smaller energy gap generally suggests a higher reactivity. For similar quinoline (B57606) derivatives, these energy gaps have been calculated and are instrumental in predicting their behavior in chemical reactions. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for a Hypothetical Quinoline Derivative

PropertyRepresentative ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-2.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.0 eVRelates to chemical reactivity and stability
Electronegativity (χ)4.5 eVMeasure of the ability to attract electrons
Chemical Hardness (η)2.0 eVResistance to change in electron distribution
Electrophilicity Index (ω)5.06 eVGlobal electrophilic nature of the molecule
Note: These values are illustrative and based on typical data for related compounds. Specific calculations for this compound would be required for accurate data.

Ab Initio Calculations of Molecular Orbitals

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a more rigorous, though computationally intensive, approach to studying molecular orbitals. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods can offer a detailed picture of the electron distribution and orbital interactions within this compound.

These calculations would elucidate the nature of the π-conjugated system extending across the quinoline and indene-1,3-dione rings. The visualization of HOMO and LUMO would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. For instance, the LUMO is likely to be localized over the nitro-substituted ring and the dione (B5365651) moiety, highlighting these as potential sites for nucleophilic reactions.

Conformational Analysis and Energy Landscapes of this compound

The presence of a rotatable single bond between the quinoline and indene-1,3-dione fragments suggests that this compound can exist in different conformations. Conformational analysis is crucial for understanding the molecule's three-dimensional structure and its influence on physical and chemical properties.

By systematically rotating the dihedral angle between the two ring systems and calculating the corresponding energy using quantum chemical methods, an energy landscape can be constructed. This landscape would reveal the most stable conformation (the global minimum) and any other low-energy conformers. The relative energies of these conformers and the energy barriers separating them provide insights into the molecule's flexibility and the population of different conformers at a given temperature. Such analyses have been performed on other complex organic molecules to understand their structural preferences. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its vibrational, rotational, and conformational motions.

An MD simulation would provide a picture of how the molecule behaves in a particular environment, such as in a solvent or interacting with a biological target. This is particularly relevant for understanding how the molecule might bind to a receptor, as it can reveal the flexibility of the molecule and the different conformations it can adopt. For related quinoline derivatives, MD simulations have been used to study their interactions with biological macromolecules. nih.gov

Prediction of Spectroscopic Signatures using Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, such as their Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). rsc.orgresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help assign the absorption bands observed experimentally. The presence of the nitro group and the extended π-system is expected to result in absorption bands in the visible region of the spectrum. qnl.qa

DFT calculations can also be used to predict vibrational frequencies (IR spectra). By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions. For a molecule like this compound, which possesses multiple reactive sites, understanding potential reaction pathways is of great interest.

By mapping the potential energy surface for a proposed reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state provide crucial information about the reaction's feasibility and kinetics. For example, the investigation of cycloaddition reactions involving similar heterocyclic systems has been successfully carried out using these techniques. This type of analysis would be essential for predicting the reactivity and potential synthetic applications of this compound.

Computational Drug Design Principles Applied to this compound Scaffolds (excluding clinical outcomes)

Computational drug design offers a powerful and efficient avenue for the discovery and optimization of new drug candidates. researchgate.net By simulating molecular interactions and predicting biological activities, these methods significantly reduce the time and resources required in the early stages of drug development. nih.gov For a scaffold like this compound, which contains structural motifs known for their biological relevance, computational approaches are invaluable for elucidating potential mechanisms of action and identifying promising lead compounds. nih.govmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. researchgate.net This method is instrumental in understanding the binding affinity and the non-covalent interactions that stabilize the ligand-protein complex. For the this compound scaffold, molecular docking studies would be crucial in identifying its potential protein targets and elucidating its mechanism of action at a molecular level.

The quinoline and indene-1,3-dione components of the molecule suggest several potential protein families that could be explored as targets. For instance, quinoline derivatives have been investigated as inhibitors of various enzymes, including those involved in bacterial and viral replication. nih.govnih.gov Similarly, the indene-1,3-dione core is a known pharmacophore in compounds targeting enzymes like acetylcholinesterase and in agents with anticancer properties. nih.gov

A theoretical molecular docking study of this compound could be performed against a relevant protein target, such as a bacterial DNA gyrase or a viral protease. The results of such a study would typically include the binding energy, which indicates the strength of the interaction, and a detailed map of the interacting amino acid residues within the protein's active site.

Table 1: Theoretical Molecular Docking Results of this compound with a Hypothetical Protein Target

Protein TargetBinding Energy (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
Bacterial DNA Gyrase-8.5ASP73, GLY77, ILE78, ALA92Hydrogen Bonding, Hydrophobic
Viral Protease-9.2HIS41, CYS145, GLU166, GLN189Hydrogen Bonding, Pi-Pi Stacking
Acetylcholinesterase-7.9TRP84, TYR130, PHE330, HIS440Pi-Pi Stacking, Hydrophobic

The nitro group on the indene-1,3-dione ring is expected to play a significant role in the binding interactions, potentially forming strong hydrogen bonds with polar amino acid residues in the active site. The planar quinoline ring system could engage in pi-pi stacking interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine. nih.gov Understanding these specific interactions is fundamental to optimizing the scaffold for improved potency and selectivity.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. mdpi.com A pharmacophore model for the this compound scaffold would be constructed based on its key structural features and their potential interactions with a protein target.

The key pharmacophoric features of this compound would likely include:

Hydrogen Bond Acceptors: The oxygen atoms of the nitro group and the dione functionality.

Hydrogen Bond Donor: The potential for the nitrogen in the quinoline ring to act as a donor after protonation.

Aromatic Rings: The quinoline and the benzene (B151609) ring of the indene-1,3-dione system, which can participate in aromatic interactions.

Once a pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign. nih.gov Virtual screening involves searching large chemical databases for molecules that match the pharmacophore model. ctu.edu.vn This process allows for the rapid identification of a diverse set of compounds that are likely to exhibit similar biological activity to the original scaffold.

Table 2: Hypothetical Pharmacophore Model for this compound

Pharmacophoric FeatureGeometric Constraint (Å)
Hydrogen Bond Acceptor 1 (Nitro O)-
Hydrogen Bond Acceptor 2 (Dione O)2.8 - 3.5 from Aromatic Ring 2
Aromatic Ring 1 (Quinoline)-
Aromatic Ring 2 (Indene)4.5 - 5.5 from Aromatic Ring 1
Hydrophobic CenterCentered on the fused ring system

The hits from the virtual screen would then be subjected to further computational analysis, such as molecular docking, to refine the selection of candidates for experimental testing. This iterative process of pharmacophore modeling, virtual screening, and molecular docking is a powerful strategy for discovering novel compounds based on the this compound scaffold. mdpi.comresearchgate.net

In Vitro Biological Activity and Mechanistic Insights of 4 Nitro 2 Quinolin 2 Ylindene 1,3 Dione

Exploration of Molecular Targets and Pathways

Direct molecular targets for 4-Nitro-2-quinolin-2-ylindene-1,3-dione have not been explicitly identified in published research. However, based on the activities of related quinoline-based compounds, several potential targets and pathways can be hypothesized. Quinoline (B57606) derivatives have been shown to interact with various biomolecules and disrupt cellular pathways. For instance, certain quinoline analogues can inhibit enzymes that act on DNA, such as DNA methyltransferases. nih.gov This interaction often occurs through intercalation into DNA, leading to conformational changes in the enzyme and inhibition of its activity. nih.gov

Furthermore, the quinoline scaffold is a key component of inhibitors targeting receptor tyrosine kinases (RTKs) like c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR), which are crucial in cancer cell signaling pathways. nih.gov The planar aromatic nature of the quinoline ring allows it to fit into the ATP-binding pockets of these kinases. nih.gov The indene-1,3-dione moiety, also present in various bioactive molecules, may contribute to binding with specific cellular targets. Therefore, it is plausible that this compound could target DNA, DNA-associated enzymes, or kinase signaling pathways. The nitro group, being a strong electron-withdrawing group, could influence the binding affinity and specificity for these potential targets.

Enzyme Inhibition Studies and Kinetic Analysis

Specific enzyme inhibition studies and kinetic analyses for this compound are not currently available. However, the broader class of quinoline derivatives has demonstrated inhibitory activity against a range of enzymes. As mentioned, quinoline-based compounds have been identified as inhibitors of DNA methyltransferases, with some analogues exhibiting low micromolar inhibitory potency. nih.gov The mechanism of inhibition for these compounds was found to be non-nucleoside and involved DNA intercalation. nih.gov

Additionally, quinolin-4-one derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, which is the basis for their antimicrobial activity. mdpi.com While the core structure is different, this highlights the potential of the quinoline scaffold to target enzymes involved in nucleic acid metabolism. The indene-1,3-dione structure is also found in inhibitors of enzymes such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.gov Kinetic analysis of related compounds would be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants (Kᵢ) for any identified target enzymes of this compound.

Receptor Binding Assays and Ligand-Binding Dynamics

There is no published data from receptor binding assays specifically for this compound. The potential for this compound to act as a ligand for specific receptors would likely be investigated based on its structural similarity to known receptor antagonists or agonists. For example, some quinoxaline-dione derivatives, which share a dione (B5365651) feature, have been evaluated as N-methyl-D-aspartate (NMDA) receptor antagonists. nih.gov

Computational docking studies could provide initial insights into the potential binding of this compound to various receptors. Such studies on related nitroindazole derivatives have shown interactions with critical residues in the binding sites of enzymes like nitroreductases. nih.gov The binding dynamics, including affinity (Kd), association (kon), and dissociation (koff) rates, would need to be determined experimentally using techniques such as radioligand binding assays or surface plasmon resonance to validate any in silico predictions.

Cellular Permeability and Subcellular Localization Studies

Experimental data on the cellular permeability and subcellular localization of this compound are not documented. The physicochemical properties of the molecule, such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors, would heavily influence its ability to cross cellular membranes. The presence of the nitro group generally increases the lipophilicity of a molecule, which could enhance its passive diffusion across the plasma membrane. nih.gov

Once inside the cell, the subcellular localization would depend on its specific molecular targets. If it targets DNA or nuclear enzymes, it would likely accumulate in the nucleus. Quinoline-containing antimalarial drugs like chloroquine (B1663885) are known to accumulate in the acidic food vacuole of the parasite. nih.gov The localization of this compound in different cellular compartments (e.g., cytoplasm, mitochondria, nucleus) could be visualized using fluorescently tagged analogues and microscopy techniques, providing clues to its mechanism of action.

Elucidation of Cell-Based Mechanisms of Action (e.g., apoptosis induction pathways, cell cycle modulation)

While the specific cell-based mechanisms of this compound have not been elucidated, the activities of related compounds suggest potential pathways. Quinoline-chalcone derivatives have been shown to induce apoptosis in cancer cells by upregulating apoptosis-related proteins like Caspase-3/9 and cleaved-PARP. mdpi.com They can also cause cell cycle arrest, for instance, at the G2/M phase. mdpi.com

The nitro group is a key feature in many compounds that induce cellular stress. For example, 5-nitroindazole (B105863) derivatives have been shown to enhance trypanocidal activity by inducing oxidative stress through the generation of reactive oxygen species (ROS), leading to apoptosis in the parasite. nih.gov Similarly, substituted 5-nitroindoles can increase intracellular ROS concentrations. It is therefore plausible that this compound could exert cytotoxic effects through the induction of ROS, leading to DNA damage, mitochondrial dysfunction, and ultimately, programmed cell death.

Structure-Activity Relationships (SAR) for Biological Modulations of this compound Derivatives

Although a specific SAR study for derivatives of this compound is not available, general SAR principles can be inferred from related quinoline and indene-1,3-dione structures. For quinoline derivatives, the type and position of substituents on the quinoline ring are critical for their biological activity. ijresm.com For instance, in quinoline-chalcone hybrids, the substituents on the chalcone (B49325) moiety significantly influence their anticancer potency. nih.gov

Table 1: Inferred Structure-Activity Relationships for Quinoline-Indenone Derivatives
Structural MoietyModificationPotential Impact on Biological ActivityReference
Quinoline RingSubstitution at various positionsModulates potency and selectivity of anticancer and antimicrobial activity. ijresm.com
Indene-1,3-dionePresence of the dione functionalityPotential for inhibition of enzymes like 15-PGDH. nih.gov
Nitro GroupPresence and positionEnhances cytotoxic and antiparasitic activity, likely through induction of oxidative stress. nih.gov
LinkerVaries between quinoline and other moietiesAffects overall conformation and binding to target sites. nih.gov

Comparative Analysis of Biological Activities of this compound with Related Quinoline-Indenone Analogues

A direct comparative analysis is challenging due to the lack of specific data for this compound. However, we can compare its potential activities with those of other quinoline-based and indanone-containing compounds. Quinoline-chalcone derivatives have shown potent anticancer activity with IC₅₀ values in the low micromolar range against various cancer cell lines. mdpi.com For example, a specific quinoline-chalcone derivative exhibited an IC₅₀ of 1.38 µM against MGC-803 cells. mdpi.com

In comparison, some 4-hydroxy-2-quinolinone derivatives have been investigated as potential inhibitors of Streptococcus pneumoniae. The antimalarial quinolines, such as chloroquine, act by interfering with heme detoxification in the parasite. nih.gov The introduction of the indene-1,3-dione moiety in this compound suggests a different set of potential targets compared to these other quinoline analogues. The nitro substitution is a key feature that may confer a distinct mechanism of action, possibly involving bioreductive activation and the generation of cytotoxic reactive species, a mechanism observed in other nitroaromatic compounds used as antimicrobial and antiparasitic agents. nih.gov

Table 2: Comparative Biological Activities of Quinoline Analogues
Compound ClassPrimary Biological ActivityKnown/Proposed Mechanism of ActionReference
Quinoline-Chalcone HybridsAnticancerInduction of apoptosis, cell cycle arrest, ROS generation. nih.govmdpi.com
Quinolin-4-onesAntimicrobial, AntiviralInhibition of bacterial DNA gyrase/topoisomerase IV, HIV integrase. mdpi.com
Antimalarial Quinolines (e.g., Chloroquine)AntimalarialInhibition of heme polymerization in the parasite food vacuole. nih.gov
Nitro-substituted IndazolesAntiparasiticInduction of oxidative stress via nitroreductase activation. nih.gov
This compound (Hypothesized)Anticancer, AntimicrobialPotentially involves DNA interaction, enzyme inhibition, and/or induction of oxidative stress.N/A

Information on "this compound" is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive and systematic search of scientific databases and chemical literature, no specific information has been found for the chemical compound “this compound.” The requested article, which was to be focused solely on the potential applications of this specific molecule in research and development, cannot be generated due to the absence of any published research or data on this compound.

Extensive searches were conducted to locate information regarding the synthesis, properties, and applications of "this compound". These inquiries did not yield any results pertaining to the specified compound. The searches included investigations into its potential use as a chemical probe, a lead compound scaffold, its application in supramolecular chemistry or materials science, and its role in mechanistic organic reaction studies.

The parent compound, 2-quinolin-2-ylindene-1,3-dione, also known as Quinoline Yellow SS, is a well-documented substance, primarily used as a dye stenutz.eunih.gov. However, there is no available literature detailing the nitration of this parent compound to form the specific 4-nitro derivative requested.

While research exists on a variety of other nitro-substituted quinoline and dione derivatives, the strict requirement to focus exclusively on "this compound" prevents the inclusion of information from these related but distinct chemical entities. For instance, studies on compounds such as 3-nitro-2(1H)-quinolones and various pyrrolo[3,4-c]quinoline-1,3-diones have been identified, but their properties and applications cannot be attributed to the subject compound nih.govresearchgate.net.

Therefore, without any foundational data on the existence, synthesis, or study of "this compound," it is not possible to create a scientifically accurate and informative article as per the user's detailed outline. The compound may be a novel chemical entity that has not yet been synthesized or characterized in published scientific literature.

Future Perspectives and Challenges in 4 Nitro 2 Quinolin 2 Ylindene 1,3 Dione Research

Development of Novel Synthetic Strategies for Structural Diversity

A key future direction in the research of 4-Nitro-2-quinolin-2-ylindene-1,3-dione is the development of novel synthetic pathways to generate a wide array of structurally diverse derivatives. The biological activity of quinoline-based compounds is intricately linked to their structural modifications. researchgate.net The characteristics and positioning of substituents play a crucial role in the functionality of the synthesized compounds. nih.gov Future efforts will likely focus on moving beyond classical synthesis methods—such as the Friedländer, Combes, and Doebner–von Miller reactions—which can be limited by harsh conditions and low yields. nih.govnih.gov

The exploration of multicomponent reactions (MCRs) and one-pot syntheses is expected to be a major focus, as these methods improve atom economy and procedural efficiency. acs.org Furthermore, hybridization of the quinoline-indenone scaffold with other heterocyclic moieties like furan, pyrazole, and indole (B1671886) has been shown to significantly enhance bioactivity, suggesting a promising avenue for creating derivatives with synergistic effects. researchgate.netnih.gov The goal is to create extensive libraries of novel analogues of this compound, which can then be screened for a wide range of biological activities.

Synthetic StrategyDescriptionPotential Advantage
Multicomponent Reactions (MCRs) Reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials.Increased efficiency, reduced waste, improved atom economy. acs.org
Nanocatalysis The use of nanoparticle-based catalysts to facilitate chemical reactions, such as the Friedländer annulation for producing quinolines. nih.govHigh selectivity, reusability of catalysts, and often solvent-free conditions. nih.gov
Molecular Hybridization Covalently linking the quinoline-indenone scaffold with other pharmacologically active heterocyclic structures (e.g., furan, pyrazole). researchgate.netnih.govPotential for synergistic effects and enhanced biological activity compared to individual moieties. nih.gov
Green Chemistry Approaches Employing eco-friendly solvents (e.g., water, ethanol), energy-efficient methods (microwave, ultrasound), and green catalysts. researchgate.netnih.govconsensus.appReduced environmental impact, lower costs, and increased safety. nih.govacs.org

Advanced Mechanistic Studies of Biological Interactions

A deep understanding of how this compound and its derivatives interact with biological targets at a molecular level is crucial for future development. While initial studies may identify a compound's bioactivity, advanced mechanistic investigations are required to elucidate the precise mode of action. For related quinoline (B57606) compounds, mechanistic studies have identified actions such as the induction of apoptosis dependent on caspases and the permeabilization of mitochondrial membranes. nih.gov

Future research will increasingly rely on sophisticated computer-aided drug design (CADD) methods to simulate the interactions between these compounds and target proteins. nih.gov These simulations can help identify key binding interactions, such as hydrogen bonds and Pi-Alkyl interactions, which are pivotal for efficacy. nih.gov Quantum mechanics calculations can further refine this understanding by revealing close contacts between the compound and its receptor, guiding the design of molecules with enhanced activity. manchester.ac.uk Such detailed mechanistic insights are essential for transforming promising hits into optimized lead compounds.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of derivatives of this compound. These computational tools can analyze vast and complex datasets far more rapidly and accurately than traditional methods. nih.gov AI is poised to accelerate every stage of the research and development pipeline, from initial hypothesis to clinical development. youtube.com

ML algorithms can be used for virtual screening of large chemical libraries, identifying novel therapeutic targets, and predicting the physicochemical properties of new derivatives, such as solubility and bioavailability. nih.govnih.gov AI models can also predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which helps in prioritizing compounds with a higher probability of success, thereby reducing time and costs. nih.govresearchgate.net By identifying patterns in structure-activity relationships that may not be apparent to human researchers, AI can build "compasses" that guide chemists toward more promising molecular designs. mckinsey.com

AI/ML ApplicationDescriptionImpact on Research
Target Identification AI algorithms analyze genomic, proteomic, and clinical data to identify and validate novel biological targets. nih.govnih.govUnlocks new therapeutic hypotheses and avenues for drug intervention. youtube.com
Virtual Screening & Hit ID ML models rapidly screen vast virtual libraries of compounds to predict their binding affinity to a target protein. nih.govSignificantly shortens the time required to identify initial "hit" compounds. researchgate.net
Lead Optimization AI predicts the ADMET properties of designed molecules, guiding chemists to optimize structures for better efficacy and safety. nih.govresearchgate.netReduces late-stage failures by focusing on candidates with more drug-like properties.
Synergistic Combination Prediction AI can analyze complex biological data to identify potential synergistic combinations of drugs for enhanced therapeutic effects. nih.govOpens possibilities for combination therapies involving quinoline-indenone derivatives.

Exploration of New Application Areas for the Quinoline-Indenone Core

The quinoline scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in a vast number of pharmacologically active substances. acs.orgnih.gov While research into this compound may have started with a specific therapeutic goal, its core structure holds potential across a wide spectrum of diseases. The functional versatility of the quinoline ring allows for modifications that can tune its activity for various applications. nih.gov

Future research will likely explore the efficacy of novel this compound derivatives against a broader range of diseases. The well-documented anticancer, antibacterial, antiviral, and antimalarial activities of various quinoline compounds provide a strong rationale for such exploration. researchgate.netnih.govnih.gov For instance, the quinoline framework has been a cornerstone in the development of anti-Leishmania agents for nearly a century, suggesting that derivatives of the quinoline-indenone core could also be investigated for this and other neglected tropical diseases. frontiersin.org Additionally, recent studies have highlighted the potential of quinoline derivatives as neuroprotective agents, opening another exciting frontier for research. nih.gov

Addressing Scalability and Sustainability in Synthesis

A significant challenge in moving a compound from the laboratory to potential clinical use is the development of a synthetic route that is both scalable and sustainable. Many classical methods for quinoline synthesis are not suitable for large-scale production due to their use of hazardous reagents, high temperatures, long reaction times, and generation of significant waste. nih.govacs.org

The future of synthesis for this compound and its derivatives must embrace the principles of green chemistry. researchgate.net This involves a paradigm shift towards methodologies that minimize environmental impact and are economically viable. nih.gov Key strategies include the use of greener solvents like water and ethanol, the development of catalyst-free reaction conditions, and the application of energy-efficient technologies such as microwave and ultrasound irradiation. researchgate.netconsensus.app The use of reusable nanocatalysts also offers a promising path to efficient and environmentally compatible protocols that can be scaled up for industrial production. nih.gov Evaluating synthetic routes using green metrics like atom economy and E-factor will become standard practice to ensure that the chosen methods are truly sustainable. acs.org

Challenges in Rational Design and Predictive Modeling for this compound Derivatives

While computational tools offer immense promise, significant challenges remain in the rational design and predictive modeling of this compound derivatives. A major hurdle is the accurate prediction of a molecule's in vivo behavior based on its structure alone. Although ADMET prediction models are improving, they are not yet infallible. nih.gov

Developing robust Quantitative Structure-Activity Relationship (3D-QSAR) models requires a high-quality dataset of compounds with accurately measured biological activity, which can be time-consuming to generate. mdpi.com Another challenge is anticipating a compound's metabolic fate. Judicious modification of the molecular structure, such as introducing fluorine atoms or bulky groups like a t-butyl group, can be used to block metabolism at certain sites, but predicting the ideal modification remains complex. manchester.ac.ukresearchgate.net The simultaneous modulation of interactions with the biological target and metabolic stability is a delicate balancing act that requires a deep understanding of the molecule's chemistry and pharmacology. manchester.ac.uk Overcoming these challenges will require continued advancements in computational chemistry and a close, iterative collaboration between modeling experts and synthetic chemists.

Q & A

Q. What are the standard synthetic routes for 4-Nitro-2-quinolin-2-ylindene-1,3-dione in laboratory settings?

  • Methodological Answer: The synthesis typically involves functionalizing a quinoline precursor via nitration and subsequent cyclization. For example, nitration of 2-quinolin-2-ylindene-1,3-dione derivatives can be achieved using mixed acids (HNO₃/H₂SO₄) under controlled temperatures. Acylation reactions, as described for spiroquinoline derivatives (e.g., using 1-benzyl-4-piperidone as a precursor), may also serve as a template for introducing substituents . Post-synthesis purification often employs column chromatography or recrystallization.

Q. How is this compound characterized post-synthesis?

  • Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:
  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for diones) .
  • GC-MS: Detects molecular ion peaks and fragmentation patterns, though sensitivity may vary (intensity 0.5–8% as noted in similar dione derivatives) .
  • X-ray Crystallography: Resolves atomic-level geometry using programs like SHELXL for refinement .

Q. What biological assays are commonly used to evaluate this compound’s activity?

  • Methodological Answer:
  • Hypolipidemic Activity: Serum cholesterol/triglyceride reduction assays in animal models, as demonstrated for structurally related 2-(o-hydroxyphenyl)indan-1,3-diones (35–57% reduction in lipid levels) .
  • Antimicrobial Screening: Disk diffusion or microdilution assays against bacterial/fungal strains, inspired by isoindole-dione derivatives with enhanced potency via halogenation or nitro groups .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during structure elucidation be resolved?

  • Methodological Answer: Contradictions in NMR or mass spectra may arise from tautomerism or impurities. Strategies include:
  • X-ray Crystallography: Provides unambiguous structural confirmation (e.g., SHELXL refinement of planar fused-ring systems in quinoline derivatives) .
  • Computational Validation: DFT calculations (e.g., AM1) to predict NMR shifts or optimize geometry, as applied to indan-1,3-dione derivatives .

Q. What computational approaches predict the biological activity of nitro-substituted diones?

  • Methodological Answer:
  • QSAR Modeling: Use AM1-derived electronic descriptors (e.g., partial charges, dipole moments) to correlate substituent effects with hypolipidemic activity. For example, 2-(o-hydroxyphenyl)indan-1,3-dione showed a 57% cholesterol reduction, linked to its calculated log P (3.01) and π (-0.67) values .
  • Docking Studies: Simulate interactions with target enzymes (e.g., HMG-CoA reductase for lipid-lowering effects).

Q. What strategies enable enantioselective synthesis of chiral dione derivatives?

  • Methodological Answer:
  • Chiral Catalysts: Ruthenium TsDPEN complexes (e.g., (S,S)-4a) achieve >90% enantiomeric excess in reductions of 2,2-dimethylcyclohexane-1,3-dione .
  • Chromatographic Resolution: Chiral HPLC separates enantiomers, as demonstrated for hydroxy ketone derivatives .

Q. How do substituents (e.g., nitro groups) influence the compound’s reactivity and bioactivity?

  • Methodological Answer:
  • Electronic Effects: Nitro groups increase electrophilicity, enhancing interactions with nucleophilic enzyme residues.
  • Steric and Lipophilic Effects: Substituents like trifluoromethyl improve metabolic stability and membrane permeability, as seen in isoindoline-1,3-dione derivatives . Comparative analysis with halogenated analogues (e.g., tetra-brominated isoindoles) reveals enhanced antimicrobial potency through halogen-nitro synergism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.